molecular formula C40H40FeP2 B14798835 CID 146158215

CID 146158215

Cat. No.: B14798835
M. Wt: 638.5 g/mol
InChI Key: VIWMSTLBMCHMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 146158215 (PubChem Compound Identifier 146158215) is a chemical compound cataloged in the PubChem database. This absence of information limits the ability to provide a detailed introduction or comparison. To address this gap, the following sections outline a methodological framework for comparing compounds with similar identifiers, based on general principles derived from the evidence and analogous examples.

Properties

Molecular Formula

C40H40FeP2

Molecular Weight

638.5 g/mol

InChI

InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;

InChI Key

VIWMSTLBMCHMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 146158215 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 146158215 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.

    Reduction: In this reaction, the compound gains electrons, which can lead to the formation of reduced products.

    Substitution: This involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines. Substitution reactions can result in a wide variety of products depending on the substituents involved.

Scientific Research Applications

CID 146158215 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 146158215 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methodological Framework for Comparing CID 146158215 with Analogous Compounds

Structural and Functional Similarity Analysis

When comparing compounds, structural analogs (e.g., derivatives, isomers) and functional analogs (e.g., shared biological targets) are prioritized. For example:

  • Betulin derivatives (CID 72326, CID 64971) are compared based on their steroid-like backbones and inhibitory properties .
  • Oscillatoxin derivatives (CID 101283546, CID 185389) are evaluated for their methyl group substitutions and bioactivity profiles .

If this compound belongs to a known chemical class (e.g., flavonoids, alkaloids), comparisons would focus on substituents, stereochemistry, and functional groups.

Physicochemical and Bioactivity Profiling

Key parameters for comparison include:

Property Example Compounds Relevance
Molecular Weight CID 147149-98-2 (162.11 g/mol) Influences bioavailability and synthesis
Log P (Partition Coefficient) CID 1254115-23-5 (Log P: 0.03) Predicts membrane permeability
Solubility CID 1046861-20-4 (0.24 mg/ml) Critical for formulation and dosing
Bioactivity (e.g., IC₅₀) Betulinic acid (CID 64971) Indicates therapeutic potential

For this compound, analogous data would be extracted from PubChem or experimental studies.

Case Study: Comparison of Oscillatoxin Derivatives

Compound Substituent Bioactivity Synthetic Complexity
Oscillatoxin D (CID 101283546) None High cytotoxicity Moderate
30-Methyl-Oscillatoxin D (CID 185389) Methyl group at C30 Enhanced stability High

Key findings:

  • Methylation at C30 improves metabolic stability but complicates synthesis.
  • Cytotoxicity correlates with steric hindrance of substituents.

Limitations and Recommendations

The absence of data for this compound underscores the need for:

Primary Literature Review : Search PubMed, Scopus , and Reaxys for peer-reviewed studies.

Database Mining : Extract physicochemical and bioactivity data from PubChem, ChEMBL, or ChemSpider.

Experimental Validation : Conduct assays for solubility, Log P, and target engagement.

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